molecular formula C13H16BrFN2O B13782090 4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide

4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B13782090
M. Wt: 315.18 g/mol
InChI Key: PNOONURKDTYBNE-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is an organic compound with the molecular formula C14H18BrFN2O. It is a benzamide derivative that contains both bromine and fluorine atoms, making it a compound of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-fluorobenzoyl chloride with 1-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluoro-N-methylbenzamide
  • 4-bromo-2-fluoroanisole
  • 2-bromo-N-(1-methylpiperidin-4-yl)benzamide

Uniqueness

4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16BrFN2O

Molecular Weight

315.18 g/mol

IUPAC Name

4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C13H16BrFN2O/c1-17-6-4-10(5-7-17)16-13(18)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3,(H,16,18)

InChI Key

PNOONURKDTYBNE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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